An In-Depth Technical Guide to 4-Methylpentanoic Anhydride
An In-Depth Technical Guide to 4-Methylpentanoic Anhydride
CAS Number: 83594-04-1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-methylpentanoic anhydride, a valuable reagent in organic synthesis with potential applications in drug development. From its fundamental properties to detailed synthetic protocols and spectroscopic analysis, this document serves as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction and Core Properties
4-Methylpentanoic anhydride, also known as isocaproic anhydride or 4-methylvaleric anhydride, is the symmetrical anhydride of 4-methylpentanoic acid. As a branched-chain aliphatic anhydride, its chemical reactivity is primarily dictated by the two electrophilic carbonyl carbons, making it an effective acylating agent. Its branched structure can impart unique solubility and steric properties in synthetic transformations.
The controlled hydrolysis of the anhydride linkage is a key feature that can be exploited in applications such as the design of prodrugs for controlled release. The lipophilic nature of the 4-methylpentyl group can enhance the ability of a parent drug to cross biological membranes, with the anhydride bond being subsequently cleaved by enzymatic or hydrolytic action to release the active pharmaceutical ingredient (API).
Table 1: Core Properties of 4-Methylpentanoic Anhydride [1]
| Property | Value |
| CAS Number | 83594-04-1 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 4-methylpentanoyl 4-methylpentanoate |
| Synonyms | Isocaproic anhydride, 4-Methylvaleric anhydride |
Synthesis of 4-Methylpentanoic Anhydride: Principles and Protocols
The synthesis of symmetrical carboxylic anhydrides can be achieved through several reliable methods. The choice of method often depends on the starting material availability, scale of the reaction, and desired purity. Below are two field-proven protocols for the preparation of 4-methylpentanoic anhydride.
Method 1: Dehydration of 4-Methylpentanoic Acid with a Dehydrating Agent
This classical approach involves the removal of a water molecule from two equivalents of the corresponding carboxylic acid using a strong dehydrating agent. Phosphorus pentoxide (P₄O₁₀) is a highly effective reagent for this transformation.[2]
Causality of Experimental Choices:
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Phosphorus Pentoxide (P₄O₁₀): This reagent is a powerful desiccant that readily reacts with water to form phosphoric acid, driving the equilibrium towards the formation of the anhydride.
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Inert Solvent: While the reaction can be run neat, the use of an inert, high-boiling solvent can aid in temperature control and facilitate a more homogeneous reaction mixture.
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Distillation: Purification by distillation under reduced pressure is crucial to separate the desired anhydride from the non-volatile phosphoric acid byproducts and any unreacted starting material.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpentanoic acid (2.0 equivalents).
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Reagent Addition: Carefully add phosphorus pentoxide (0.5 equivalents) portion-wise to the stirred carboxylic acid. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum.
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Workup and Purification: After cooling to room temperature, the reaction mixture is distilled under reduced pressure to afford the pure 4-methylpentanoic anhydride.
Caption: Two-Step Synthesis of 4-Methylpentanoic Anhydride.
Spectroscopic Characterization
Accurate characterization of 4-methylpentanoic anhydride is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum of an aliphatic anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. [3] Table 2: Predicted IR Absorption Bands for 4-Methylpentanoic Anhydride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 | Strong | Asymmetric C=O Stretch |
| ~1750 | Strong | Symmetric C=O Stretch |
| ~1050 | Strong | C-O-C Stretch |
| 2960-2870 | Medium-Strong | C-H Stretch (Aliphatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts are influenced by the electron-withdrawing nature of the anhydride functionality.
Predicted ¹H NMR Spectrum (in CDCl₃):
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δ ~2.4 ppm (t, 4H): Methylene protons (CH₂) alpha to the carbonyl groups.
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δ ~1.6 ppm (m, 4H): Methylene protons (CH₂) beta to the carbonyl groups.
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δ ~1.5 ppm (m, 2H): Methine proton (CH) gamma to the carbonyl groups.
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δ ~0.9 ppm (d, 12H): Methyl protons (CH₃) of the isobutyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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δ ~170 ppm: Carbonyl carbons (C=O).
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δ ~40 ppm: Methylene carbons (CH₂) alpha to the carbonyl groups.
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δ ~30 ppm: Methylene carbons (CH₂) beta to the carbonyl groups.
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δ ~28 ppm: Methine carbon (CH) gamma to the carbonyl groups.
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δ ~22 ppm: Methyl carbons (CH₃) of the isobutyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of aliphatic anhydrides typically shows fragmentation patterns involving cleavage of the C-O and C-C bonds adjacent to the carbonyl groups.
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 214.30) may be observed, though it can be weak.
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Acylium Ion: A prominent peak at m/z = 99 corresponding to the [CH₃CH(CH₃)CH₂CH₂CO]⁺ ion.
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Loss of an Acyl Group: A fragment corresponding to the loss of one 4-methylpentanoyl group.
Applications in Drug Development and Organic Synthesis
4-Methylpentanoic anhydride serves as a versatile acylating agent in organic synthesis. Its primary utility in drug development lies in its potential as a promoiety for creating prodrugs.
Prodrug Strategies
Carboxylic acid-containing drugs can often suffer from poor solubility, rapid metabolism, or side effects related to the free acid functionality. Conversion to an anhydride prodrug can temporarily mask the carboxylic acid, leading to:
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Enhanced Lipophilicity: The branched alkyl chains of the anhydride can increase the overall lipophilicity of the drug molecule, potentially improving its absorption and ability to cross cell membranes.
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Sustained Release: The rate of hydrolysis of the anhydride bond can be tuned to control the release of the active drug over an extended period, leading to a more favorable pharmacokinetic profile. [4]* Reduced Irritation: Masking the acidic proton can reduce local irritation at the site of administration.
Sources
- 1. 4-Methylpentanoic anhydride | C12H22O3 | CID 46779055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
